5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various sulfur-containing compounds and methoxybenzyl halides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides, amines) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
What sets 2-[(4-methoxybenzyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups and ring structures.
Properties
CAS No. |
303967-14-8 |
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Molecular Formula |
C19H21N3O2S2 |
Molecular Weight |
387.5g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C19H21N3O2S2/c1-19(2)8-13-14(9-24-19)26-17-15(13)16(20)21-18(22-17)25-10-11-4-6-12(23-3)7-5-11/h4-7H,8-10H2,1-3H3,(H2,20,21,22) |
InChI Key |
NITJKNOBPPBNDY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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